![molecular formula C21H25N3O3S2 B2860837 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 1797591-86-6](/img/structure/B2860837.png)
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of benzothiazole, which is a heterocyclic compound . It has been synthesized and characterized for its anti-inflammatory properties . The compound has a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties .
Synthesis Analysis
The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
The compound was evaluated for anti-inflammatory activity . Among the series, this compound showed the highest IC50 values for COX-1 inhibition . It also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .Applications De Recherche Scientifique
Anti-Inflammatory Applications
The benzothiazole moiety of the compound has been linked to anti-inflammatory properties. Research indicates that derivatives of benzothiazole, such as the one , can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the process of inflammation . These compounds can be potential candidates for the development of new anti-inflammatory drugs, offering alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Analgesic Properties
Similar to its anti-inflammatory applications, the compound’s analgesic properties are also noteworthy. The presence of the benzo[d]thiazol-2-yl group contributes to pain relief effects. This makes the compound a subject of interest for synthesizing new analgesic medications that could potentially have fewer side effects than existing options .
Antifungal Activity
The structural analogs of this compound have shown promising antifungal activities. They have been tested against various fungal strains and have demonstrated effectiveness at certain concentrations. This suggests that the compound could be used as a starting point for developing new antifungal agents .
Neuroprotective Action
Benzothiazole derivatives have been found to possess neuroprotective actions. Compounds like Riluzole, which contain the benzothiazole core, are used in the treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). The compound could be explored for similar neuroprotective applications .
Antiviral and Immunosuppressant Properties
Some benzothiazole derivatives exhibit antiviral and immunosuppressant properties. These compounds can be studied further to understand their mechanism of action and potential use in treating viral infections and in immunosuppressive therapies .
Optical and Coordination Properties
The benzothiazole group is known for its optical properties and ability to coordinate with various metals. This makes the compound useful in the field of material science, where it can be used to develop new materials with specific optical characteristics or as part of coordination complexes .
Mécanisme D'action
Target of Action
The primary targets of this compound are COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response. They are involved in the production of prostaglandins, which are lipid compounds that mediate various physiological processes including inflammation .
Mode of Action
The compound interacts with its targets by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation . The compound has shown the highest IC50 values for COX-1 inhibition .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2 enzymes, the compound prevents the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the production of prostaglandins, which are key mediators of inflammation .
Pharmacokinetics
The compound’s effectiveness in inhibiting cox-1 and cox-2 suggests that it has sufficient bioavailability to reach its targets .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins, leading to a decrease in inflammation . The compound has demonstrated excellent COX-2 selectivity index (SI) values and has shown significant inhibition of albumin denaturation .
Orientations Futures
The compound shows promise in the field of anti-inflammatory research due to its high activity against COX-1 and COX-2 . Further studies could explore its potential use in the treatment of inflammatory conditions. Additionally, molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
Propriétés
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-15-13-17(27-2)7-8-20(15)29(25,26)22-14-16-9-11-24(12-10-16)21-23-18-5-3-4-6-19(18)28-21/h3-8,13,16,22H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOINFXYFNBMQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



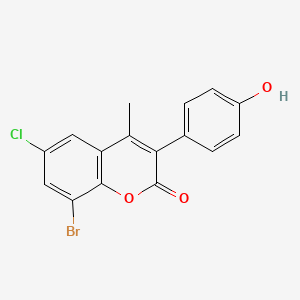
![2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2860761.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide](/img/structure/B2860762.png)
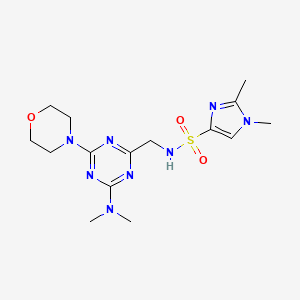
![N-[2-(2-Chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]prop-2-enamide](/img/structure/B2860765.png)
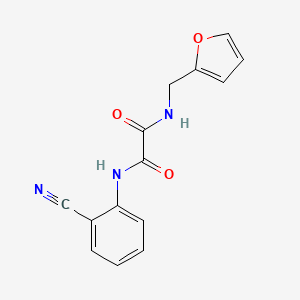
![4-(4-Chlorophenyl)-2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2860769.png)
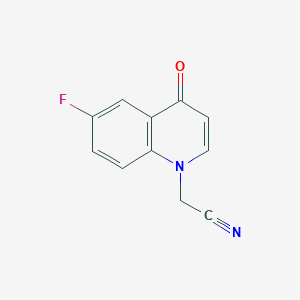
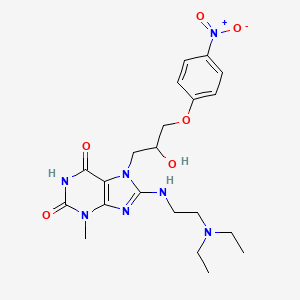
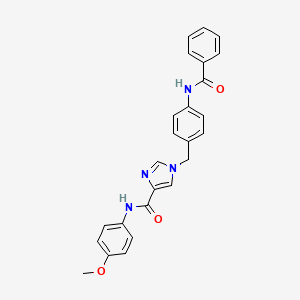
![7,7'-dihydroxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B2860776.png)
![9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid](/img/structure/B2860777.png)